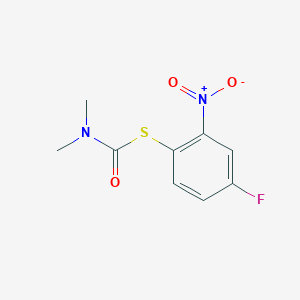

S-(4-Fluoro-2-nitrophenyl) dimethylcarbamothioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

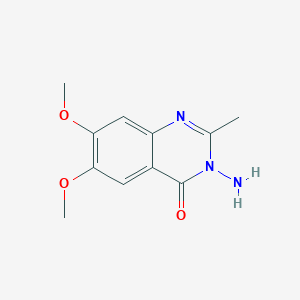

S-(4-Fluoro-2-nitrophenyl) dimethylcarbamothioate, also known as S-4FNPC, is an organosulfur compound . It is synthesized from the reaction of 4-fluoro-2-nitrophenol with dimethylcarbamothioic acid. It is a colorless solid substance that is soluble in organic solvents and is stable under normal laboratory conditions.

Molecular Structure Analysis

The molecular formula of S-4FNPC is C9H9FN2O3S . The InChI code is 1S/C9H9FN2O3S/c1-11(2)9(13)16-8-4-3-6(10)5-7(8)12(14)15/h3-5H,1-2H3 . The molecular weight is 244.25 .Physical and Chemical Properties Analysis

S-4FNPC is a solid at ambient temperature . It has a molecular weight of 244.25 .Scientific Research Applications

Spectrophotofluorometric Analysis

S-(4-Fluoro-2-nitrophenyl) dimethylcarbamothioate has been studied in the context of spectrophotofluorometry (SPF) and spectrophotophosphorimetry (SPP) for residue analyses. These techniques have been applied to the analysis of various insecticides and pesticides, including the determination of similar compounds in soil and plant tissues (Bowman & Beroza, 1967).

Biodegradation Studies

Research has been conducted on the biodegradation of compounds similar to this compound, emphasizing the environmental decontamination and bioremediation aspects. A study on the chemotaxis and biodegradation of a similar compound by Ralstonia sp. highlights the importance of understanding microbial interactions with such compounds for environmental cleanup purposes (Bhushan et al., 2000).

Chemical Reactions and Synthesis

Research on the reactions of fluoronitrobenzenes with N,N-dialkylamines has provided insights into the chemical behavior of similar compounds. This includes understanding the factors that govern the formation of dinitrophenyl N,N-dialkylcarbamates, which is relevant for the synthesis and application of this compound in various chemical processes (Gale et al., 1995).

Medical Imaging Applications

Studies involving the synthesis of radiolabeled compounds related to this compound have been conducted for medical imaging applications. For instance, the development of fluorinated analogs of nifedipine for imaging L-type calcium channels showcases the potential of this compound derivatives in biomedical research (Sadeghpour et al., 2008).

Safety and Hazards

Properties

IUPAC Name |

S-(4-fluoro-2-nitrophenyl) N,N-dimethylcarbamothioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O3S/c1-11(2)9(13)16-8-4-3-6(10)5-7(8)12(14)15/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNDWJGQDBYFCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)SC1=C(C=C(C=C1)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2400559.png)

![Ethyl 4-(3-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureido)benzoate](/img/structure/B2400561.png)

![Methyl 4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2400562.png)

![methyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B2400563.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2400564.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2400568.png)

![2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2400577.png)

![1-Spiro[2H-1-benzofuran-3,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2400578.png)